molecular formula C14H12N4O2 B12958863 N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide

N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide

Cat. No.: B12958863
M. Wt: 268.27 g/mol
InChI Key: VLBOMCGTHCEGBR-UHFFFAOYSA-N
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Description

N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a complex organic compound that features both imidazole and quinoline moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves multi-step reactions. One common method includes the formation of the quinoline core followed by the introduction of the imidazole ring. The process often starts with the cyclization of appropriate precursors to form the quinoline structure, followed by functionalization to introduce the hydroxy and imidazole groups. The final step involves the acylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the quinoline moiety can intercalate with DNA or interact with receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide
  • N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)benzamide
  • N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)propionamide

Uniqueness

N-(8-Hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N-(8-hydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide

InChI

InChI=1S/C14H12N4O2/c1-9(19)16-13-7-11(18-6-5-15-8-18)10-3-2-4-12(20)14(10)17-13/h2-8,20H,1H3,(H,16,17,19)

InChI Key

VLBOMCGTHCEGBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)N3C=CN=C3

Origin of Product

United States

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